molecular formula C10H17N3O2 B8724049 4-(tert-Butylazo)-4-cyanovaleric acid CAS No. 25149-50-2

4-(tert-Butylazo)-4-cyanovaleric acid

Cat. No. B8724049
CAS No.: 25149-50-2
M. Wt: 211.26 g/mol
InChI Key: LPIJERWHZYVVLP-UHFFFAOYSA-N
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Patent
US04129586

Procedure details

To a mixture of 10.2 grams (0.0876 mole) of levulinic acid in 25 ml. of water was added in the following sequence: 7.04 grams (0.0876 mole) of 50% sodium hydroxide, 5.88 grams (0.12 mole) of sodium cyanide and 10.9 grams (0.0438 mole) of t-butylhydrazine hydrochloride. The reaction mixture was stirred for 5 hours at room temperature, cooled to 5° C. and chlorine passed into the system holding the temperature below 15° C. until there was an increase in weight 10.0 grams (0.14 mole). After the chlorination was over, the product was extracted with methylene chloride, the methylene chloride solution washed twice with water, dried over anhydrous sodium sulfate, filtered, and the methylene chloride evaporated on a rotating evaporator to leave 9.70 grams (52.5% yield) of crude product. The crude material was recrystallized from benzene-pentane to give 8.0 grams of product having a melting range of 79°-81° C.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step Two
Quantity
5.88 g
Type
reactant
Reaction Step Three
Quantity
10.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=O.[OH-].[Na+].[C-:11]#[N:12].[Na+].Cl.[C:15]([NH:19][NH2:20])([CH3:18])([CH3:17])[CH3:16].ClCl>O>[C:15]([N:19]=[N:20][C:4]([C:11]#[N:12])([CH3:6])[CH2:3][CH2:2][C:1]([OH:8])=[O:7])([CH3:18])([CH3:17])[CH3:16] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Two
Name
Quantity
7.04 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.88 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
10.9 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
an increase in weight 10.0 grams (0.14 mole)
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
the methylene chloride solution washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated on a rotating evaporator
CUSTOM
Type
CUSTOM
Details
to leave 9.70 grams (52.5% yield) of crude product
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized from benzene-pentane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)N=NC(CCC(=O)O)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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